N-Nitrosocurzate

Übersicht

Beschreibung

N-Nitrosamines are a class of compounds notorious both for the potent carcinogenicity of many of its members and for their widespread occurrence throughout the human environment, from air and water to our diets and drugs . They share the general structure where the amine moiety may be derived from any organic secondary amine .

Synthesis Analysis

While N-nitrosamines are not commonly employed in organic synthesis, their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity . A standard set of three orthogonal nitrosation forced degradation type reaction conditions can be used to investigate the potential for generation of novel N-nitrosamines by nitrosation of complex amines .

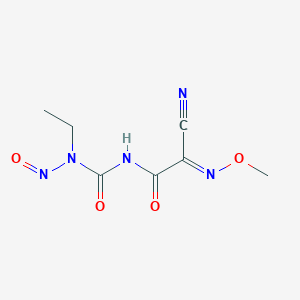

Molecular Structure Analysis

N-Nitrosamines share a general structure where the amine moiety may be derived from any organic secondary amine .

Chemical Reactions Analysis

N-Nitrosamines are primarily associated with reactions occurring in the drug product which brings particular complexity . Their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity .

Wissenschaftliche Forschungsanwendungen

Nitric oxide is a critical chemical messenger in various physiological processes, including cardiovascular tone, central nervous system signaling, and immune regulation. It's also considered as an effector molecule for anesthetics (Schroeder & Kuo, 1995).

N-Nitroso compounds, including N-Nitrosocurzate, facilitate diverse synthetic architectures in chemical reactions, demonstrating high reaction yields and compatibility with various substrates (Liu et al., 2013).

These compounds have potential clinical applications beyond cardiovascular disorders, extending to age-related diseases like cancer and neurodegenerative diseases (Oliveira et al., 2018).

In environmental science, they are important in understanding oceanic nitrous oxide (N2O) emissions and their variability, especially in the context of a changing climate (Bange et al., 2019).

Nitric oxide compounds also play a role in agriculture, particularly in reducing N2O emissions from croplands, an important factor in climate change mitigation (Wu et al., 2017).

However, there is evidence suggesting the involvement of NO compounds in tumor induction in rodents, and their potential role in human cancer is a subject of ongoing research (Mirvish, 1975).

Epidemiological studies have explored the carcinogenic potential of dietary N-nitroso compounds, although the results remain inconclusive for certain types of cancers (Eichholzer & Gutzwiller, 2009).

Ascorbic acid and alpha-tocopherol are used as blocking agents to prevent the formation of N-nitroso compounds, which are potential human carcinogens (Mergens & Newmark, 1980).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1E)-2-[[ethyl(nitroso)carbamoyl]amino]-N-methoxy-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O4/c1-3-12(11-15)7(14)9-6(13)5(4-8)10-16-2/h3H2,1-2H3,(H,9,13,14)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYJMYUTPAPMKU-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)NC(=O)C(=NOC)C#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C(=O)NC(=O)/C(=N/OC)/C#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosocurzate | |

CAS RN |

105632-75-5 | |

| Record name | N-Nitrosocurzate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105632755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

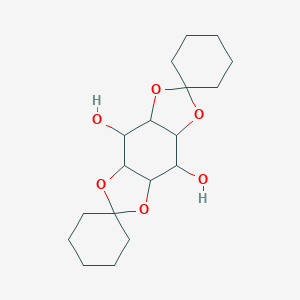

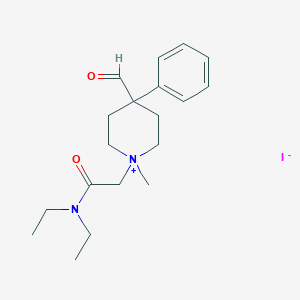

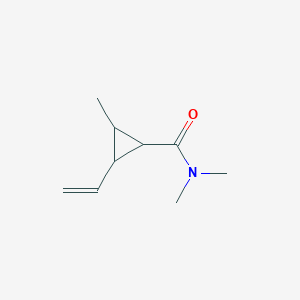

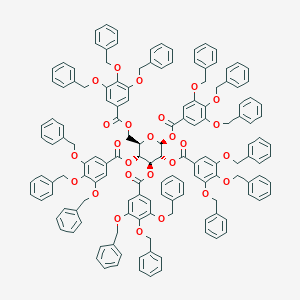

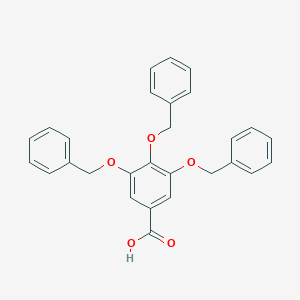

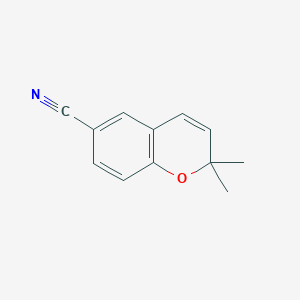

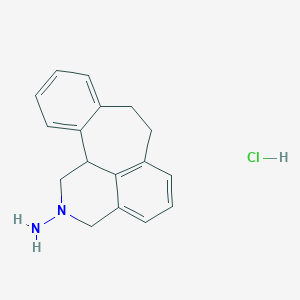

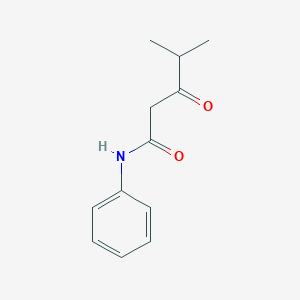

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)

![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)